Product packaging for 4,8-Dibromoquinazoline(Cat. No.:)

4,8-Dibromoquinazoline

Cat. No.: B13120131
M. Wt: 287.94 g/mol
InChI Key: KYMXDUFRTXXHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dibromoquinazoline is a brominated heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The quinazoline core is a fused bicyclic structure featuring a benzene ring fused to a pyrimidine ring, and the bromine atoms at the 4 and 8 positions make this derivative a highly versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions . This compound is primarily valued as a key precursor in the synthesis of more complex, target-oriented molecules. Its high reactivity, particularly at the carbon-halogen bonds, allows for selective cross-coupling, enabling the construction of libraries of polysubstituted quinazoline derivatives for biological screening . Researchers exploit this to develop novel compounds with potential pharmacological activities. Quinazoline and quinazolinone derivatives, which are closely related, are known to exhibit a broad spectrum of biological properties, including antimicrobial , anticancer , anti-inflammatory, and anti-HIV activities . Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2, 6, and 8 positions of the quinazoline ring are critical for modulating its pharmacological profile . The presence of halogen atoms, such as bromine, at these positions is often associated with enhanced biological activity, partly due to increased lipophilicity, which can improve membrane permeability . Specifically, in anticancer research, certain quinazolinone derivatives function by inhibiting critical pathways such as the epidermal growth factor receptor (EGFR) and inducing apoptosis . In antimicrobial applications, halogenated quinazolinones have demonstrated potent effects against various Gram-positive bacteria and fungi . As a research chemical, this compound provides a critical entry point for exploring these and other mechanisms of action, facilitating the development of new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B13120131 4,8-Dibromoquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,8-dibromoquinazoline

InChI

InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H

InChI Key

KYMXDUFRTXXHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN=C2Br

Origin of Product

United States

Overview of Quinazoline Core Structures in Organic Synthesis

The quinazoline (B50416) ring system is a recurring motif in a plethora of natural products and synthetic molecules with profound pharmacological activities. bldpharm.com Its rigid, planar structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with enzymes and receptors. The nitrogen atoms within the pyrimidine (B1678525) ring are not only key to its basicity but also influence the electronic distribution across the entire bicyclic system, making certain positions susceptible to either electrophilic or nucleophilic attack.

In organic synthesis, the quinazoline core is often constructed through well-established cyclization strategies, frequently starting from anthranilic acid derivatives. The inherent reactivity of the quinazoline nucleus allows for a wide range of modifications. For instance, the pyrimidine ring is generally resistant to electrophilic substitution, while the benzene (B151609) portion is more amenable to such reactions, with the 8-position being particularly reactive. Conversely, the 2- and 4-positions of the pyrimidine ring are activated towards nucleophilic substitution, especially when bearing a suitable leaving group like a halogen. This differential reactivity is a key feature that synthetic chemists exploit to build molecular diversity.

The Strategic Importance of Halogenation in Heterocyclic Chemistry

Halogenation is a fundamental and powerful tool in the arsenal (B13267) of synthetic organic chemists, particularly in the realm of heterocyclic compounds. The introduction of halogen atoms, such as bromine, into a heterocyclic core like quinazoline (B50416) imparts several strategic advantages. Halogens can significantly alter the electronic properties of the ring system through their inductive and mesomeric effects, thereby influencing the molecule's reactivity, acidity, and basicity.

From a synthetic standpoint, the carbon-halogen bond is a gateway to a vast landscape of chemical transformations. Halogenated heterocycles are excellent substrates for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. bldpharm.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allowing for the facile introduction of a wide variety of substituents. Furthermore, halogen atoms can serve as directing groups in certain reactions and can influence the regioselectivity of subsequent synthetic steps. The presence of halogens can also enhance the lipophilicity of a molecule, which can be a critical factor in its pharmacokinetic profile, and can introduce the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and drug design.

Positioning of 4,8 Dibromoquinazoline Within Contemporary Chemical Research

Classical Approaches to Quinazoline Synthesis Precursors

The traditional synthesis of quinazolines, including this compound, often begins with the construction of a substituted benzene ring that will form the core of the quinazoline structure. These classical methods lay the foundation for more advanced synthetic strategies.

Condensation Reactions in Dibromoquinazoline Formation

Condensation reactions are fundamental to the formation of the quinazoline ring system. monash.edulibretexts.org These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. monash.edu In the context of dibromoquinazoline synthesis, a key precursor is often a dibromo-substituted anthranilamide or a related derivative. nih.gov

A common classical approach involves the condensation of a 2-aminobenzamide (B116534) derivative with an aldehyde or a derivative thereof. researchgate.net For instance, 3,5-dibromoanthranilamide can be reacted with a suitable aldehyde to form a dihydroquinazoline (B8668462), which is then oxidized to the corresponding quinazoline. nih.gov The presence of the bromine atoms on the anthranilamide precursor directs their position in the final quinazoline product.

Another classical method is the reaction of isatoic anhydride (B1165640) with an amine, followed by cyclization. researchgate.net This approach allows for the introduction of various substituents onto the quinazoline ring.

Cyclization Strategies for Poly-Substituted Quinazolines

The formation of the heterocyclic ring in poly-substituted quinazolines is achieved through various cyclization strategies. These methods are crucial for constructing the core quinazoline scaffold from acyclic precursors.

One of the most established methods is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide. While historically significant, this method often requires high temperatures. A more direct route involves the reaction of 2-aminobenzoic acid with formamide (B127407) at elevated temperatures, which proceeds through an o-amidine intermediate to yield the quinazolin-4(3H)-one. researchgate.net

Reductive cyclization is another important strategy. This can involve the cyclization of an o-nitrobenzoyl derivative, where the nitro group is reduced to an amine, which then participates in ring closure. researchgate.net Additionally, intramolecular cyclization of N-arylimines, formed from the reaction of 2-aminobenzonitriles and aldehydes, can be catalyzed to produce quinazolines. nih.gov

Modern Advancements in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to more efficient and versatile methods for preparing this compound and its derivatives. These modern techniques often employ catalysts, microwave irradiation, and green chemistry principles to improve reaction outcomes.

Catalyst-Mediated Synthetic Routes

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. nih.gov Various transition-metal catalysts, including palladium, copper, and cobalt, have been successfully employed in the synthesis of quinazoline derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in modifying a pre-formed this compound scaffold. mdpi.com This allows for the introduction of aryl or other groups at the 4 and 8 positions. For instance, 2-aryl-6,8-dibromo-4-chloroquinazolines can undergo sequential Sonogashira and Suzuki cross-coupling reactions to produce polysubstituted quinazolines. mdpi.com

Copper-catalyzed reactions have also proven effective. For example, copper-catalyzed intramolecular electrophilic cyclization of N-arylimines provides a route to quinazolines. nih.gov Furthermore, an electrochemical synthesis of quinazolines, including 6,8-dibromoquinazoline, has been developed, which proceeds via an anodic direct oxidation C(sp3)-H amination/C-N cleavage in an aqueous medium, offering a green and efficient alternative. nih.govacs.org This electrochemical method yielded 6,8-dibromoquinazoline in 72% yield. nih.govacs.org

Cobalt-catalyzed [4+2] cycloaddition reactions of imines with dioxazolones represent another modern approach to quinazoline synthesis. nih.gov

Microwave-Assisted and Green Chemistry Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been applied to the synthesis of various quinazoline derivatives, including those with dibromo substitutions. nih.govresearchgate.netmolaid.com For example, the condensation of 4-(thiomethyl)quinazolines with anthranilic acids can be performed under microwave irradiation to produce quinazolino[4,3-b]quinazolin-8-ones. nih.gov

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic methodologies. liverpool.ac.ukmdpi.comdergipark.org.trresearchgate.net This includes the use of safer solvents, renewable starting materials, and energy-efficient processes. liverpool.ac.uk An example of a greener approach is the use of molecular iodine to catalyze the amination of the benzylic sp3 C-H bond of 2-aminobenzaldehydes with benzylamines under solvent-free conditions, using oxygen as the oxidant. organic-chemistry.org The development of electrochemical syntheses in aqueous media also aligns with the goals of green chemistry by avoiding hazardous reagents and solvents. nih.govacs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key variables that are systematically adjusted include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

For instance, in the synthesis of a derivative, (1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol, which is formed from the degradation of ambroxol, the optimal temperature range was found to be 60–90°C. Higher temperatures could lead to decomposition, while an excess of formic acid, used as a reagent, drives the reaction to completion but complicates purification. This particular synthesis achieved a high yield of 88.6–93.2%.

In an electrochemical synthesis of 6,8-dibromoquinazoline, the reaction temperature was optimized to 80 °C. nih.govacs.org Deviating from this temperature, either higher or lower, resulted in a decreased yield. nih.govacs.org

The following table summarizes the optimization of conditions for the synthesis of a this compound derivative:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–90°CHigher temperatures reduce reaction time but risk decomposition.
Formic Acid Quantity4–10 eq (w/w)Excess acid drives the reaction to completion but complicates purification.

Derivatization Strategies and Functionalization of the 4,8 Dibromoquinazoline Scaffold

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This position is electronically deficient, facilitating attack by a wide range of nucleophiles. While the C8-Br bond is on the benzene (B151609) ring and significantly less reactive towards SNAr, the C4 position allows for selective functionalization. This is a cornerstone reaction for building the 4-aminoquinazoline scaffold, a privileged structure in medicinal chemistry. mdpi.comnih.gov

Example Reaction Scheme (Analogous):

4,8-Dibromoquinazoline + R₂NH → 8-Bromo-N-alkyl/arylquinazolin-4-amine + HBr

Palladium-Catalyzed Cross-Coupling Reactions

Both bromine atoms can serve as handles for various palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of different substituents. The relative reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the C-Br bonds ideal for these transformations. nih.govlibretexts.org

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the dibromoquinazoline with organoboron compounds (boronic acids or esters). wikipedia.org This reaction is highly effective for introducing aryl or vinyl groups at the C4 and C8 positions, providing a route to complex biaryl structures. nih.gov

Example Reaction Scheme:

this compound + Ar-B(OH)₂ 4-Aryl-8-bromoquinazoline or 4,8-Diarylquinazoline

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the aryl bromide with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction offers an alternative to SNAr for synthesizing 4-aminoquinazoline derivatives and allows for the introduction of an amino group at the less reactive C8 position.

Example Reaction Scheme:

this compound + R¹R²NH 8-Bromo-N¹,N¹-disubstitutedquinazolin-4-amine or 4,8-Bis(amino)quinazoline

The Sonogashira coupling reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This introduces an alkynyl moiety, which can serve as a rigid linker or be further elaborated, making it a valuable tool for constructing complex molecular architectures for materials science and medicinal chemistry. nih.govlibretexts.orgnih.gov

Example Reaction Scheme:

this compound + HC≡CR 4-Alkynyl-8-bromoquinazoline or 4,8-Dialkynylquinazoline

Applications of 4,8 Dibromoquinazoline As a Synthetic Building Block

Scaffold for Kinase Inhibitors in Medicinal Chemistry

The quinazoline (B50416) core is a foundational element in the design of numerous kinase inhibitors, including several FDA-approved anticancer drugs like Gefitinib and Erlotinib. nih.govmdpi.com These drugs typically feature a 4-anilinoquinazoline (B1210976) moiety, which binds to the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.gov

This compound serves as an ideal starting material for generating libraries of such inhibitors. The C4-bromine can be readily displaced by a substituted aniline (B41778) via SNAr or Buchwald-Hartwig amination to form the critical 4-anilino core. The remaining C8-bromine provides a vector for diversification; it can be functionalized using Suzuki or other cross-coupling reactions to introduce various groups that can probe interactions with the solvent-exposed region of the kinase, potentially improving potency, selectivity, or pharmacokinetic properties. nih.gov This two-pronged approach allows for systematic exploration of structure-activity relationships (SAR). mdpi.com

Applications in Materials Science

The rigid, planar structure of the quinazoline ring system forms a good basis for the construction of organic dyes and optoelectronic materials. The Sonogashira coupling reaction can be used to extend the π-conjugated system of this compound by introducing acetylenic linkers connected to other aromatic systems. This extension of conjugation can tune the molecule's absorption and emission properties, shifting them into the visible spectrum. orientjchem.org Furthermore, the bromine atoms can be replaced via Suzuki coupling with various aryl groups, allowing for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key consideration in designing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com

Quinazoline derivatives can act as N-donor ligands in the formation of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov The two nitrogen atoms of the pyrimidine (B1678525) ring can chelate or bridge metal centers. Although less common than pyridyl or carboxylate-based ligands, quinazoline-based linkers have been used to construct novel frameworks. nih.gov

This compound presents an interesting case as a ditopic ligand. The primary coordination would occur through the ring nitrogens. The two bromine atoms at the 4 and 8 positions would then be available for post-synthetic modification (PSM). After the initial framework is constructed, the C-Br bonds could undergo cross-coupling reactions to introduce new functional groups into the pores of the MOF. This strategy could be used to alter the framework's properties, such as its gas sorption selectivity, catalytic activity, or luminescence. acs.org

Spectroscopic and Analytical Methods in 4,8 Dibromoquinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4,8-Dibromoquinazoline in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, four distinct signals are expected in the aromatic region. The proton at the C2 position is typically the most deshielded due to the influence of the two adjacent nitrogen atoms, appearing as a singlet. The three protons on the brominated benzene (B151609) ring (H-5, H-6, and H-7) form a more complex system. Typically, the proton H-5 would appear as a doublet, coupled to H-6. H-7 would also be a doublet, coupled to H-6. The H-6 proton would, therefore, be expected to appear as a triplet (or more accurately, a doublet of doublets), coupled to both H-5 and H-7. The presence of the bromine atoms causes a downfield shift of the adjacent protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the symmetric this compound, eight distinct signals are expected for the carbon atoms of the quinazoline (B50416) ring system. Carbons bonded to the electronegative nitrogen and bromine atoms (C4, C8, C8a, and C2) are shifted significantly downfield. Quaternary carbons (C4, C4a, C8, C8a) often show weaker signals compared to protonated carbons.

2D NMR: To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, confirming the connectivity between H-5, H-6, and H-7 on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs, allowing for the definitive assignment of the protonated carbons (C2, C5, C6, C7). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu It is crucial for assigning the quaternary carbons by observing their correlations with nearby protons. For instance, the H-2 proton would show correlations to C4 and C8a, and the H-7 proton would show correlations to C5 and C8a.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Atom Predicted Chemical Shift (δ, ppm) Multiplicity Key 2D NMR Correlations (Predicted)
2¹H9.0 - 9.3s (singlet)HMBC to C4, C8a
5¹H7.8 - 8.1d (doublet)COSY with H-6; HMBC to C7, C4, C8a
6¹H7.4 - 7.7t (triplet)COSY with H-5, H-7; HMBC to C4a, C8
7¹H7.9 - 8.2d (doublet)COSY with H-6; HMBC to C5, C8a
2¹³C~155CHHSQC with H-2
4¹³C~150CHMBC from H-2, H-5
4a¹³C~125CHMBC from H-5, H-6
5¹³C~130CHHSQC with H-5
6¹³C~128CHHSQC with H-6
7¹³C~138CHHSQC with H-7
8¹³C~122CHMBC from H-6, H-7
8a¹³C~152CHMBC from H-2, H-5, H-7

Mass Spectrometry Techniques (e.g., HRMS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₄Br₂N₂). A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Consequently, the molecular ion peak [M]⁺ will appear as a triplet of peaks corresponding to molecules containing [⁷⁹Br⁷⁹Br], [⁷⁹Br⁸¹Br], and [⁸¹Br⁸¹Br] in an approximate intensity ratio of 1:2:1.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is often coupled with liquid chromatography (LC-MS). It typically generates the protonated molecule, [M+H]⁺, which will also exhibit the characteristic 1:2:1 isotopic pattern, but shifted one mass unit higher.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. Common fragmentation patterns for related halogenated quinazolines involve the sequential loss of bromine atoms and cleavage of the heterocyclic ring. nih.gov A plausible fragmentation pathway could involve the initial loss of a bromine radical (•Br), followed by the loss of a second bromine radical or the elimination of HCN from the pyrimidine (B1678525) ring.

Table 2: High-Resolution Mass Spectrometry Data for this compound (C₈H₄Br₂N₂)

Ion Formula Calculated m/z Isotopic Peaks (m/z) and Relative Abundance
[M]⁺C₈H₄⁷⁹Br₂N₂285.8799285.88 (~100%)
C₈H₄⁷⁹Br⁸¹BrN₂287.8779287.88 (~198%)
C₈H₄⁸¹Br₂N₂289.8758289.88 (~98%)
[M+H]⁺C₈H₅⁷⁹Br₂N₂286.8877286.89 (~100%)
C₈H₅⁷⁹Br⁸¹BrN₂288.8857288.89 (~198%)
C₈H₅⁸¹Br₂N₂290.8836290.89 (~98%)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. The spectrum is expected to be dominated by absorptions characteristic of the aromatic quinazoline core. Key expected vibrational bands include C=N and C=C stretching vibrations from the heterocyclic and benzene rings, aromatic C-H stretching and bending modes, and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this compound, the symmetric breathing modes of the aromatic rings are expected to produce strong Raman signals. The C-Br stretching vibrations are also typically observable in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150Medium-WeakMedium
C=N Stretch1610 - 1640StrongMedium
Aromatic C=C Stretch1450 - 1600Strong (multiple bands)Strong (multiple bands)
Aromatic C-H In-Plane Bend1000 - 1300MediumWeak
Aromatic C-H Out-of-Plane Bend750 - 900StrongWeak
C-Br Stretch500 - 650StrongStrong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the connectivity of this compound and detailed geometric parameters such as bond lengths, bond angles, and torsion angles.

For a single crystal of sufficient quality, X-ray diffraction analysis would reveal the unit cell parameters, space group, and the exact position of each atom. Based on studies of related quinazoline derivatives, the this compound molecule is expected to be largely planar. nih.gov In the crystal lattice, molecules would likely arrange themselves to maximize favorable intermolecular interactions, such as π–π stacking between the flat aromatic ring systems. nih.gov These stacking interactions are a common feature in the crystal packing of planar heterocyclic compounds. While a specific crystal structure for this compound is not publicly available, analysis would provide crucial data on how the bromine substituents influence the solid-state packing and intermolecular forces.

Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, ensuring the purity of the compound for subsequent research and applications.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of moderately polar, non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for this class of compounds. A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. Detection is typically achieved using a UV detector, as the quinazoline ring system is strongly chromophoric.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound should have sufficient volatility for GC analysis, particularly at elevated temperatures. A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase (e.g., based on polydimethylsiloxane). Detection can be performed with a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (GC-MS).

Table 4: General Chromatographic Conditions for the Analysis of this compound

Technique Parameter Typical Condition
HPLC Stationary PhaseReversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol/Water
DetectorUV-Vis Diode Array Detector (DAD) at ~254 nm and ~320 nm
Flow Rate~1.0 mL/min
GC Stationary PhaseCapillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless at high temperature (e.g., 280 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Computational and Theoretical Investigations of 4,8 Dibromoquinazoline

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. nih.gov It provides valuable information about molecular behavior in various reactions and helps justify biological activity results. nih.gov DFT calculations are frequently performed to determine electronic parameters, molecular structure, and vibrational spectra of quinazoline (B50416) derivatives and related heterocyclic systems. nih.govnih.gov

The electronic structure of a molecule is fundamental to its stability and reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to reaction. physchemres.org

In studies of related 6-bromo-quinazoline derivatives, DFT analysis was performed at the B3LYP/6–31 + G(d, p) level of theory. nih.gov These calculations provide key electronic parameters that characterize the molecule's ability to donate or accept electrons.

Table 1: Representative Electronic Properties of a Quinazoline Derivative from DFT Calculations

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Energy Gap (ΔE)Difference between ELUMO and EHOMORelates to chemical stability and reactivity. physchemres.org

This table is representative of data obtained for quinazoline derivatives in computational studies.

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. rsc.org By calculating various reactivity descriptors, researchers can gain insight into how a molecule will behave in a chemical reaction. Parameters such as hardness (η) and softness (σ) are derived from HOMO and LUMO energies and help quantify a compound's stability. nih.govphyschemres.org For instance, a compound with a greater hardness value is typically more stable and less reactive. nih.gov

Computational studies can map out the entire energy profile of a reaction, identifying transition states and intermediates. researchgate.netrsc.org For example, a DFT investigation into the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide successfully identified transition states and calculated thermodynamic parameters (ΔG, ΔH, ΔS) and activation energies, providing critical insights into the reaction mechanism. researchgate.net These computational discoveries are crucial for understanding and optimizing synthetic procedures. rsc.orgresearchgate.net

Table 2: Key Reactivity Descriptors Calculated via DFT

DescriptorFormulaInterpretation
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution; higher values indicate greater stability. nih.gov
Softness (σ)1 / ηReciprocal of hardness; indicates higher reactivity. physchemres.org
Electronegativity (χ)-(ELUMO + EHOMO) / 2Measures the power of an atom or group to attract electrons. physchemres.org

This table outlines common descriptors used in the computational analysis of related chemical compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.com In the context of drug design and medicinal chemistry, MD simulations are used to assess the conformational stability of a ligand-receptor complex and to analyze intermolecular interactions. nih.gov This technique has become an indispensable tool for understanding biomolecular structure and dynamics at an atomic scale. youtube.com

For example, MD simulations have been conducted on brominated quinoline (B57606) and quinazoline derivatives to explore their interactions with biological targets. nih.govnih.gov In a study on novel brominated methoxyquinolines, MD simulations were used to investigate the binding of the compounds to human topoisomerase I, a critical enzyme for DNA replication. nih.gov Similarly, simulations of 6-bromo quinazoline derivatives were used to study their binding affinity and stability within the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov These simulations provide crucial information on the stability of hydrogen bonds and other key interactions between the compound and the protein's residues. nih.gov

Structure-Reactivity Relationship Predictions

Computational studies are vital for establishing structure-activity relationships (SAR) and structure-reactivity relationships. SAR investigations explore how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying substituents on a core scaffold like quinazoline and calculating the resulting electronic and steric properties, researchers can predict how these changes will affect the molecule's interaction with a biological target.

Studies on quinazolinone derivatives have shown that variations in substituents significantly affect their activity. nih.gov For instance, the length and nature of an aliphatic chain at a specific position on the quinazolinone ring were found to be critical for the inhibition of inflammatory gene expression. nih.gov Such computational SAR studies are essential for optimizing lead compounds in drug discovery, though detailed data on the structure-reactivity relationships of quinazolinone derivatives can be scarce and disorganized. nih.gov

In Silico Design of 4,8-Dibromoquinazoline Derivatives

In silico (computer-based) methods are integral to modern drug design, allowing for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Starting with a core structure such as this compound, computational tools like molecular docking can be used to predict how potential derivatives will bind to a specific biological target.

This approach has been successfully applied to the quinazoline scaffold for various therapeutic areas:

Anticancer Agents: Novel 4-hydroxyquinazoline (B93491) derivatives were designed and evaluated as PARP inhibitors to overcome drug resistance. nih.gov Molecular docking and dynamics simulations revealed that specific hydrogen bonding interactions were key to their activity. nih.gov In another study, 6-nitro-4-substituted quinazolines were designed as EGFR inhibitors, with docking studies used to understand their binding mode in the enzyme's active site. nih.gov

Antiviral Agents: A quinazolin-4-one series of non-covalent inhibitors targeting the main protease (Mpro) of SARS-CoV-2 was developed using rational drug design strategies. nih.gov

Antiparasitic Agents: A series of dihydroquinazoline (B8668462) compounds were developed as potential therapeutics against the brain-eating amoeba Naegleria fowleri, with research focused on SAR to yield candidates with submicromolar activity. nih.gov

These examples demonstrate the power of in silico design in generating novel derivatives of the quinazoline scaffold for specific therapeutic applications.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to design processes that are environmentally benign and resource-efficient. magnusconferences.comacs.org For 4,8-Dibromoquinazoline, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives.

Current synthetic strategies for quinazoline (B50416) derivatives often involve multi-step procedures that may utilize hazardous reagents and generate significant waste. nih.gov Emerging research highlights several promising avenues for the sustainable synthesis of the quinazoline core, which could be adapted for this compound. These include:

Metal-Free Synthesis: The development of metal-free synthetic routes is a significant goal in green chemistry. nih.gov Four-component procedures for preparing substituted quinazolines from simple anilines and aldehydes under metal-free conditions have been reported. rsc.org Adapting such multicomponent reactions for the synthesis of this compound from appropriately substituted starting materials could offer a more atom-economical and environmentally friendly approach. rsc.org

Flow Chemistry: Continuous flow and microreactor technology can offer safer and more controlled conditions for hazardous reactions like halogenations. rsc.org The development of flow chemistry protocols for the synthesis and functionalization of this compound could enhance process safety, improve scalability, and allow for precise control over reaction parameters. nih.gov

C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinazolinones and quinazolines. bohrium.comrsc.orgresearchgate.net This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic routes and improving atom economy. organic-chemistry.org Future research could focus on developing regioselective C-H functionalization methods to introduce bromine atoms at the 4 and 8 positions of the quinazoline core, or to further functionalize the this compound scaffold itself. acs.orgnih.gov

Synthetic ApproachPotential Advantages for this compound Synthesis
Photocatalysis Mild reaction conditions, use of renewable energy source. nih.govresearchgate.net
Enzymatic Catalysis High selectivity, biodegradable catalysts. nih.gov
Metal-Free Synthesis Avoids toxic metal catalysts, simplified purification. nih.govrsc.org
Flow Chemistry Enhanced safety, improved scalability and control. rsc.orgnih.gov
C-H Functionalization Increased atom economy, shorter synthetic routes. bohrium.comorganic-chemistry.org

Exploration of Under-explored Reaction Pathways

The two bromine atoms in this compound serve as versatile synthetic handles for a variety of cross-coupling and substitution reactions. While the reactivity of halogenated quinazolines has been explored to some extent, there remain numerous under-explored reaction pathways that could unlock new chemical space.

Future research in this area will likely focus on:

Orthogonal Functionalization: The differential reactivity of the C4 and C8 bromine atoms could be exploited for selective and sequential functionalization. Developing orthogonal functionalization strategies, where one bromine atom can be reacted selectively in the presence of the other, would be a significant advancement. nih.gov This would allow for the precise and controlled introduction of different substituents at these two positions, leading to a vast library of novel compounds.

Novel Cross-Coupling Reactions: While Suzuki, Sonogashira, and Heck couplings are well-established, the application of more recently developed cross-coupling methodologies to this compound remains to be explored. This includes reactions such as Buchwald-Hartwig amination for C-N bond formation and various C-O and C-S bond-forming reactions. nih.gov

Post-Functionalization of Derivatives: Once the bromine atoms have been replaced, the resulting derivatives can be further modified. The exploration of post-functionalization reactions on the newly introduced substituents will be crucial for creating complex and diverse molecular architectures. This could involve "click" chemistry or other bioorthogonal reactions to attach complex moieties. nih.gov

Domino and Cascade Reactions: Designing one-pot, multi-step reactions, often referred to as domino or cascade reactions, can significantly improve synthetic efficiency. beilstein-journals.org Future research could aim to develop such reaction sequences starting from this compound, where a single set of reagents and conditions triggers a series of transformations to rapidly build molecular complexity.

Reaction TypePotential for this compound
Orthogonal Cross-Coupling Selective functionalization of C4 and C8 positions.
Buchwald-Hartwig Amination Introduction of diverse amine functionalities.
C-O/C-S Coupling Synthesis of novel ethers and thioethers.
Click Chemistry Bio-conjugation and material functionalization.
Domino Reactions Rapid construction of complex molecular scaffolds.

Expansion of Applications in Diverse Chemical Fields

The quinazoline core is a privileged scaffold in medicinal chemistry, and the unique substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutic agents and functional materials.

Future applications are envisioned in:

Medicinal Chemistry: Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net this compound can serve as a versatile intermediate for the synthesis of new libraries of compounds to be screened for various therapeutic targets. The ability to introduce diverse substituents at the 4 and 8 positions allows for the fine-tuning of structure-activity relationships (SAR).

Materials Science: The rigid, planar structure of the quinazoline ring system, combined with the potential for extensive π-conjugation through appropriate substitution, suggests that derivatives of this compound could find applications in materials science. This includes the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Agrochemicals: The structural similarity of quinazolines to naturally occurring bioactive molecules suggests their potential use in the development of new pesticides and herbicides. This compound could be a key building block for creating novel agrochemicals with improved efficacy and reduced environmental impact.

FieldPotential Application of this compound Derivatives
Medicinal Chemistry Novel anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science Organic electronic materials, chemical sensors.
Agrochemicals New pesticides and herbicides with enhanced activity.

Advanced Computational Modeling for Predictive Research

In silico methods are becoming increasingly indispensable in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental design and accelerating the discovery process.

For this compound, advanced computational modeling will play a crucial role in:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the relative reactivity of the C4 and C8 positions towards various reagents. This will be invaluable in designing selective functionalization strategies.

Virtual Screening and Drug Design: Molecular docking and molecular dynamics (MD) simulations can be used to screen virtual libraries of this compound derivatives against various biological targets. nih.govnih.govresearchgate.netnih.govajchem-a.com These studies can provide insights into the binding modes of potential inhibitors and help prioritize compounds for synthesis and biological evaluation. nih.govbiointerfaceresearch.com

Machine Learning for Reaction Prediction: Machine learning algorithms are being developed to predict the outcomes of chemical reactions with increasing accuracy. researchgate.netcmu.educam.ac.ukukcatalysishub.co.uk Training such models on datasets of quinazoline functionalization reactions could enable the rapid prediction of optimal conditions for the transformation of this compound. researchgate.net

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Prediction of reactivity and reaction mechanisms. ajchem-a.com
Molecular Docking Identification of potential biological targets and binding modes. nih.govnih.gov
Molecular Dynamics (MD) Simulations Elucidation of ligand-protein interactions and stability. researchgate.netajchem-a.com
Machine Learning (ML) Prediction of reaction outcomes and optimization of conditions. researchgate.netcmu.edu

Q & A

Q. How should researchers address reproducibility challenges in this compound studies?

  • Methodology : Adopt MIAPE (Minimum Information About a Pharmacological Experiment) standards for reporting. Share raw data (e.g., NMR spectra, chromatograms) in public repositories (Zenodo). Collaborative validation studies with independent labs reduce protocol drift. Pre-registration of synthetic procedures on platforms like OSF enhances transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.